

Chemical Reactivity of 2-Thiophenecarbonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Thiophenecarbonitrile*

Cat. No.: *B031525*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Thiophenecarbonitrile, also known as 2-cyanothiophene, is a versatile heterocyclic aromatic compound that serves as a crucial building block in organic synthesis.^[1] Its unique molecular architecture, featuring a five-membered thiophene ring substituted with a cyano group at the 2-position, imparts specific reactivity patterns that are highly sought after in the development of pharmaceuticals, agrochemicals, and advanced materials.^{[1][2]} The electron-withdrawing nature of the nitrile group significantly influences the electron density of the thiophene ring, rendering it susceptible to a variety of chemical transformations.^[2] This technical guide provides a comprehensive overview of the chemical reactivity of **2-thiophenecarbonitrile**, complete with quantitative data, detailed experimental protocols, and visualizations of key reaction pathways.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of **2-thiophenecarbonitrile** is fundamental for its application in research and synthesis. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of **2-Thiophenecarbonitrile**

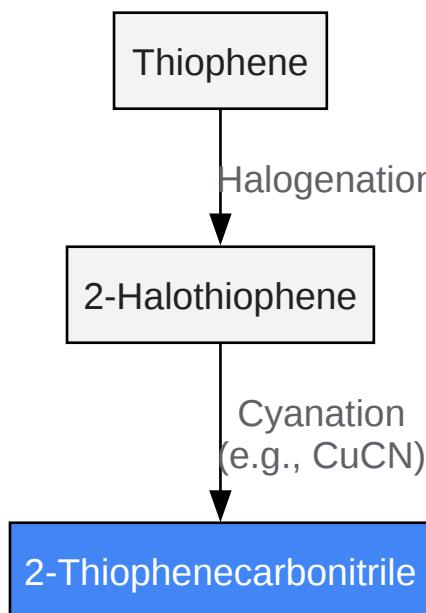
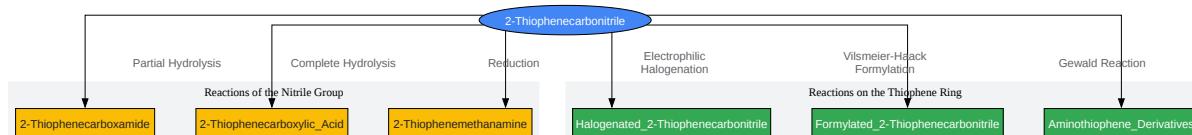

Property	Value	Reference(s)
CAS Number	1003-31-2	[3]
Molecular Formula	C ₅ H ₃ NS	[3]
Molecular Weight	109.15 g/mol	[3]
Appearance	Transparent colorless to yellow liquid	[2]
Boiling Point	192 °C (lit.)	[4]
Density	1.172 g/mL at 25 °C (lit.)	[4]
Refractive Index (n ²⁰ /D)	1.563 (lit.)	[4]
Flash Point	53 °C (closed cup)	[2]
Water Solubility	Slightly miscible	[2]

Table 2: Spectroscopic Data of **2-Thiophenecarbonitrile**

Spectroscopic Technique	Key Data	Reference(s)
¹ H NMR	See ChemicalBook for spectrum	[5]
¹³ C NMR	See PubChem for data	[3]
Infrared (IR) Spectroscopy	Nitrile (C≡N) stretch ~2220 cm ⁻¹	General spectroscopic data
Mass Spectrometry (MS)	Molecular Ion (M ⁺) at m/z = 109	[6]

Synthesis of 2-Thiophenecarbonitrile

The synthesis of **2-thiophenecarbonitrile** is typically achieved through established organic chemistry methodologies, often starting from thiophene or its derivatives.[2] A common industrial approach involves the cyanation of a suitable thiophene precursor.



[Click to download full resolution via product page](#)

Caption: General synthetic route to **2-Thiophenecarbonitrile**.

Key Chemical Reactions and Experimental Protocols

The reactivity of **2-thiophenecarbonitrile** is dominated by transformations of the nitrile group and substitutions on the thiophene ring. The electron-withdrawing cyano group deactivates the ring towards electrophilic substitution and activates it for nucleophilic substitution, particularly at positions ortho and para to the nitrile.

[Click to download full resolution via product page](#)

Caption: Key chemical transformations of **2-Thiophenecarbonitrile**.

Reactions of the Nitrile Group

The nitrile group can be fully hydrolyzed to a carboxylic acid under acidic or basic conditions.[\[7\]](#)

- Experimental Protocol (Acid Hydrolysis):

- Heat **2-thiophenecarbonitrile** under reflux with a dilute acid, such as dilute hydrochloric acid.[\[7\]](#)
- The carboxylic acid is formed, and the reaction progress can be monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled, and the product, thiophene-2-carboxylic acid, is isolated by extraction and purified by recrystallization.

Careful control of reaction conditions allows for the partial hydrolysis of the nitrile to the corresponding amide.

- Experimental Protocol:

- Dissolve **2-thiophenecarbonitrile** in a suitable solvent.
- Add a controlled amount of a hydrolyzing agent (e.g., acid or base) and water.
- Monitor the reaction closely by TLC to prevent over-hydrolysis to the carboxylic acid.
- Isolate and purify the resulting thiophene-2-carboxamide. A specific method involves the cyclization of precursor molecules to form thiophene-2-carboxamide derivatives.[\[8\]](#)

The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH_4) or through catalytic hydrogenation.[\[3\]](#)

- Experimental Protocol (Reduction with LiAlH_4):

- In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, suspend lithium aluminum hydride in anhydrous diethyl ether under a nitrogen atmosphere.
- Slowly add a solution of **2-thiophenecarbonitrile** in anhydrous diethyl ether to the LiAlH₄ suspension with stirring.
- After the addition is complete, reflux the mixture for several hours.
- Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again.
- Filter the resulting aluminum salts and wash them with diethyl ether.
- Dry the combined ethereal fractions over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain 2-thiophenemethanamine.

Reactions on the Thiophene Ring

Despite the deactivating effect of the nitrile group, **2-thiophenecarbonitrile** can undergo electrophilic halogenation, primarily at the 5-position.

- Experimental Protocol (Vapor Phase Chlorination):
 - Vapor phase chlorination of **2-thiophenecarbonitrile** with chlorine gas at 500°C can produce **3,4,5-trichloro-2-thiophenecarbonitrile**.^[9]
 - A study showed that at this temperature, a 93% yield of the trichlorinated product was achieved, minimizing the formation of impurities.^[9]

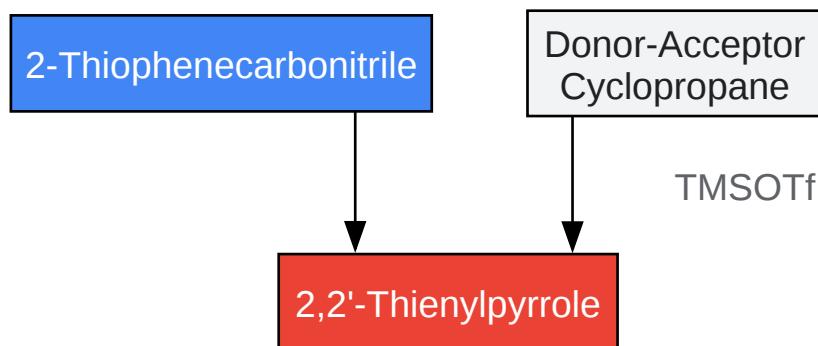
The Vilsmeier-Haack reaction allows for the introduction of a formyl group onto the thiophene ring, typically at the 5-position. The Vilsmeier reagent is a weak electrophile that reacts with electron-rich aromatic compounds.^[10]

- Experimental Protocol:
 - Prepare the Vilsmeier reagent by reacting phosphorus oxychloride with a substituted formamide like N,N-dimethylformamide (DMF).^[11]

- Add **2-thiophenecarbonitrile** to the pre-formed Vilsmeier reagent.
- The reaction mixture is typically stirred at a controlled temperature.
- After the reaction is complete, the intermediate iminium salt is hydrolyzed during aqueous workup to yield the corresponding aldehyde.

The Gewald reaction is a multi-component reaction that can utilize α -cyano ketones or esters to produce substituted 2-aminothiophenes. While not a direct substitution on **2-thiophenecarbonitrile** itself, it represents a key reaction type for synthesizing related structures.[\[1\]](#)[\[12\]](#)

- Experimental Protocol (General Gewald Reaction):


- To a round-bottom flask, add the carbonyl compound (e.g., a ketone), the active methylene compound (e.g., malononitrile), and elemental sulfur.[\[1\]](#)
- Add a suitable solvent (e.g., ethanol) and a catalytic amount of a base (e.g., morpholine or triethylamine).[\[1\]](#)
- Stir the reaction mixture at room temperature or with gentle heating (40-50 °C).[\[1\]](#)
- Monitor the reaction by TLC. Upon completion, the 2-aminothiophene product is isolated by filtration or extraction and purified by recrystallization or column chromatography.[\[1\]](#)

Applications in Advanced Synthesis

2-Thiophenecarbonitrile is a valuable precursor for the synthesis of more complex heterocyclic systems with applications in materials science and medicinal chemistry.

Synthesis of 2,2'-Thienylpyrroles

2,2'-Thienylpyrroles can be synthesized via a trimethylsilyl trifluoromethanesulfonate (TMSOTf)-mediated reaction of donor-acceptor cyclopropanes with **2-thiophenecarbonitrile**.[\[9\]](#)[\[12\]](#)

[Click to download full resolution via product page](#)

Caption: Synthesis of 2,2'-Thienylpyrroles.

- Experimental Protocol:
 - A solution of the donor-acceptor cyclopropane and **2-thiophenecarbonitrile** in a suitable solvent (e.g., nitromethane or nitroethane) is treated with a stoichiometric amount of trimethylsilyl triflate (TMSOTf).[12]
 - This initiates a cascade of cyclization, tautomerization, and dehydration to yield the 2,2'-thienylpyrrole product in good isolated yields.[12]

Conclusion

2-Thiophenecarbonitrile exhibits a rich and versatile chemical reactivity, making it an indispensable tool for synthetic chemists. Its nitrile group can be readily transformed into other valuable functional groups such as carboxylic acids, amides, and amines. The thiophene ring, while influenced by the electron-withdrawing nitrile, remains amenable to a range of substitution reactions, allowing for the construction of diverse and complex molecular architectures. The detailed protocols and data presented in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize **2-thiophenecarbonitrile** in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ch.ic.ac.uk [ch.ic.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. pp.bme.hu [pp.bme.hu]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Synthesis of 2,2'-bipyrroles and 2,2'-thienylpyrroles from donor-acceptor cyclopropanes and 2-cyanoheteroesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. New Experimental Conditions for Diels-Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Chemical Reactivity of 2-Thiophenecarbonitrile: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b031525#chemical-reactivity-of-2-thiophenecarbonitrile>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com